9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride, also known as Acridine mustard or ICR 170, is a synthetic compound with significant implications in biochemical research and potential therapeutic applications. This compound belongs to the class of nitrogen mustards and is noted for its cytotoxic properties, which are utilized in cancer treatment.
The compound is derived from acridine, a nitrogen-containing heterocyclic organic compound. Its synthesis involves the modification of acridine structures to enhance their biological activity. The chemical is classified under various identifiers, including the CAS number 17070-45-0 and PubChem CID 24896.
9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride is classified as a biochemical agent with potential mutagenic properties. It is categorized under hazardous substances due to its toxic effects and potential carcinogenicity.
The synthesis of 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine typically involves several steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or specific to laboratory protocols.
The molecular formula of 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride is . Its structure can be represented as follows:
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl.Cl.Cl
9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine participates in several chemical reactions:
The mechanism of action of 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine primarily involves:
Data on its efficacy indicates that it may exhibit selective toxicity towards certain tumor types while causing minimal damage to normal tissues.
Relevant analyses include infrared spectroscopy for functional group identification and nuclear magnetic resonance spectroscopy for structural confirmation.
9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine has several scientific uses:
CAS No.: 463-56-9
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 51749-36-1